molecular formula C16H15ClN2OS B11056743 2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11056743
M. Wt: 318.8 g/mol
InChI Key: ODDLDESPPVHLBX-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with a nitrile group, a sulfanyl group, and a chlorinated methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorinated Methoxybenzyl Intermediate: This step involves the chlorination of 2-methoxybenzyl alcohol to form 5-chloro-2-methoxybenzyl chloride.

    Sulfanylation: The chlorinated intermediate is then reacted with a thiol compound to introduce the sulfanyl group, forming 5-chloro-2-methoxybenzyl sulfanyl.

    Pyridine Ring Formation: The final step involves the reaction of the sulfanyl intermediate with a pyridine derivative, such as 4,6-dimethylpyridine-3-carbonitrile, under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl and nitrile groups play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxybenzyl alcohol
  • 5-Chloro-2-methoxybenzyl chloride
  • 4,6-Dimethylpyridine-3-carbonitrile

Uniqueness

2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H15ClN2OS

Molecular Weight

318.8 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15ClN2OS/c1-10-6-11(2)19-16(14(10)8-18)21-9-12-7-13(17)4-5-15(12)20-3/h4-7H,9H2,1-3H3

InChI Key

ODDLDESPPVHLBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

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